6-(Hydroxyimino)-6,7-dihydro-5H-indeno[5,6-d][1,3]dioxol-5-one
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Description
6-(Hydroxyimino)-6,7-dihydro-5H-indeno[5,6-d][1,3]dioxol-5-one, also known as HIOC, is a chemical compound that has gained significant interest in scientific research due to its potential applications in various fields, including pharmaceuticals, materials science, and environmental science. HIOC is a heterocyclic compound that contains an oxime and a lactone functional group in its structure. The compound has a molecular weight of 273.24 g/mol and a melting point of 238-240°C.
Scientific Research Applications
Synthesis of Heterocyclic Compounds
A study by Saberi et al. (2015) describes the diastereoselective synthesis of new N-containing heterocyclic compounds, highlighting a method with high yields, short reaction times, and diastereoselectivity. This research is significant for the development of new chemical entities in pharmaceutical research (Saberi, Mohammadizadeh, & Esmaeili, 2015).
pH Indicators and Chemosensors
Shirini et al. (2013) demonstrated the use of dihydro-5H-indeno[1,2-b]quinolines, synthesized via a one-pot multi-component process, as new pH indicators. These compounds exhibit large wavelength shifts and sensitivity in a specific pH range, indicating potential applications in analytical chemistry (Shirini, Beigbaghlou, Atghia, & Mousazadeh, 2013).
Analgesic and Antipyretic Agents
Research by Reddy et al. (2014) focused on environmentally friendly syntheses of potential analgesic and antipyretic compounds. They developed synthetic routes for specific derivatives, highlighting the application of these compounds in medicinal chemistry (Reddy, Ramana Reddy, & Dubey, 2014).
Carbon-Nitrogen Bond Cleavage Reactions
Lal and Gidwani (1993) explored novel carbon-nitrogen bond cleavage reactions, leading to the synthesis and derivatization of 5H-indeno[1,2d] pyrimidines. This research contributes to the understanding of complex chemical reactions and their applications in synthetic chemistry (Lal & Gidwani, 1993).
Electrochemical Studies
A study by Dryhurst (1976) investigated the electrochemical oxidation of related compounds at the pyrolytic graphite electrode. This research is crucial for understanding the electrochemical properties of such compounds, which can have applications in electrochemistry and materials science (Dryhurst, 1976).
properties
IUPAC Name |
(6Z)-6-hydroxyimino-5H-cyclopenta[f][1,3]benzodioxol-7-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7NO4/c12-10-6-3-9-8(14-4-15-9)2-5(6)1-7(10)11-13/h2-3,13H,1,4H2/b11-7- |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MOASMPMCEFUTPH-XFFZJAGNSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=CC3=C(C=C2C(=O)C1=NO)OCO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C\1C2=CC3=C(C=C2C(=O)/C1=N\O)OCO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7NO4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.17 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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